1,3-Oxazinane

Descripción general

Descripción

1,3-Oxazinane is a heterocyclic organic compound containing one oxygen and one nitrogen atom in a six-membered ring. This compound is part of the oxazine family, which includes various isomers depending on the relative positions of the heteroatoms and double bonds. This compound is known for its applications in organic synthesis and its presence in several bioactive molecules.

Aplicaciones Científicas De Investigación

1,3-Oxazinane has a wide range of applications in scientific research, including:

Mecanismo De Acción

Target of Action

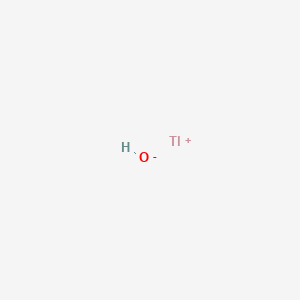

1,3-Oxazinane is a six-membered heterocyclic compound containing two different heteroatoms, nitrogen and oxygen . It is synthesized through condensation reactions of β- and γ-amino alcohols with aldehydes . The primary targets of this compound are these amino alcohols and aldehydes .

Mode of Action

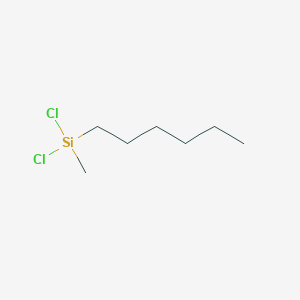

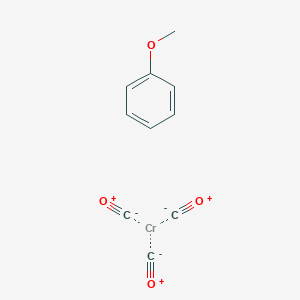

The interaction of this compound with its targets involves a condensation reaction between aldehydes and amino alcohols . This reaction results in the formation of this compound products . The effect of the (η6-arene)tricarbonylchromium moiety on the reaction process has been demonstrated .

Biochemical Pathways

The biochemical pathways affected by this compound involve the synthesis of new 1,3-Oxazinanes. The condensation reactions of β- and γ-amino alcohols with aldehydes lead to the formation of this compound products . These reactions are part of the broader biochemical pathways involving amino alcohols and aldehydes .

Pharmacokinetics

It’s known that this compound is synthesized from amino alcohols and aldehydes, and these initial substances could influence the bioavailability of this compound .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its role as an intermediate in the synthesis of other compounds . The resulting this compound products are isolated in a pure form and identified by different physicochemical methods .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other compounds and the conditions under which the reactions take place . For example, the presence of the (η6-arene)tricarbonylchromium moiety can affect the reaction process .

Análisis Bioquímico

Cellular Effects

It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Current studies are focused on understanding these aspects in both in vitro and in vivo settings .

Dosage Effects in Animal Models

Current research is focused on understanding any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Current research is focused on understanding these aspects, including any effects on metabolic flux or metabolite levels .

Transport and Distribution

Current research is focused on understanding these aspects, including any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

Current research is focused on understanding these aspects, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,3-Oxazinane can be synthesized through various methods, including:

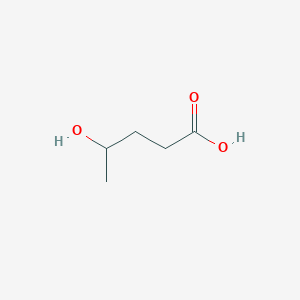

Cyclization Reactions: One common method involves the cyclization of N-substituted 3-aminopropan-1-ols with aldehydes.

Multicomponent Reactions: Another approach involves the reaction of alkyl or aryl isocyanides with dialkyl acetylenedicarboxylates in the presence of specific catalysts.

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using readily available starting materials like 3-aminopropan-1-ol and formaldehyde. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and the use of catalysts to enhance reaction rates.

Análisis De Reacciones Químicas

1,3-Oxazinane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form oxazinone derivatives, which are useful intermediates in organic synthesis.

Reduction: Reduction reactions can convert this compound into its corresponding amine and alcohol derivatives.

Substitution: Substitution reactions involving halogens or other electrophiles can introduce new functional groups into the oxazinane ring.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogens, such as chlorine and bromine, are often used in substitution reactions.

Major Products:

Oxidation Products: Oxazinone derivatives.

Reduction Products: Amines and alcohols.

Substitution Products: Halogenated oxazinanes.

Comparación Con Compuestos Similares

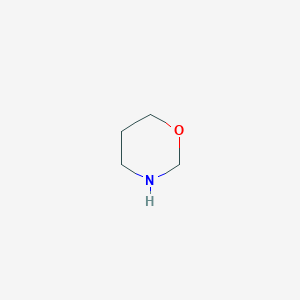

- 1,3-Oxazine

- Morpholine

- Dioxazines

Propiedades

IUPAC Name |

1,3-oxazinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-2-5-4-6-3-1/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQPOOAJESJYDLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80301901 | |

| Record name | 1,3-oxazinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80301901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14558-49-7 | |

| Record name | 2H-1,3-Oxazine, tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014558497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14558-49-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147293 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-oxazinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80301901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-oxazinane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-1,3-OXAZINE, TETRAHYDRO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WM6T7ZJ9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some efficient ways to synthesize 1,3-oxazinanes?

A1: Several synthetic routes have been explored for 1,3-oxazinanes. Some notable examples include:

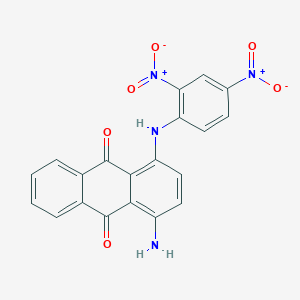

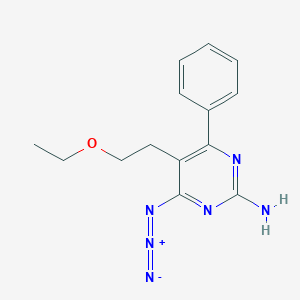

- Mannich Condensation: This process has proven effective for synthesizing heterocyclic 1,3-oxazinanes, which can be further modified with nitro- and azide-substitutions for energetic material applications. []

- Multicomponent Reactions: A [Lewis Acid]+[Co(CO)4]- catalyst can enable the stereospecific synthesis of 1,3-oxazinane-2,4-diones from epoxides, isocyanates, and carbon monoxide. []

- Asinger-Ugi-Tetrazole Reaction: This sonication-accelerated, catalyst-free method facilitates the diastereoselective synthesis of 4-(tetrazole)-1,3-oxazinanes. []

- Reductive Ring-Opening: Treatment of cis-3-alkoxy-4-aryl-β-lactams with LiAlH4 followed by reaction with formaldehyde yields cis-5-alkoxy-4-aryl-1,3-oxazinanes. []

- Cyclization Reactions: Reactions of 4-ylamino-1,1,1-trifluoro-butan-2-ols with formaldehyde or triphosgene provide access to N-substituted 6-trifluoromethyl-1,3-oxazinanes and N-substituted 6-trifluoromethyl-1,3-oxazinan-2-ones, respectively. []

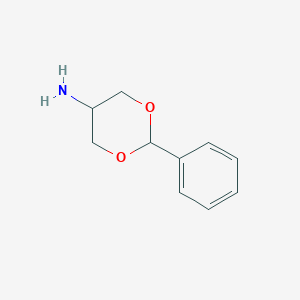

Q2: Can you describe the structural features of 1,3-oxazinanes?

A: 1,3-oxazinanes are six-membered heterocyclic compounds containing one oxygen atom and one nitrogen atom in the ring. The ring also comprises four carbon atoms. The position of the oxygen and nitrogen atoms gives rise to the "1,3-" designation. These heterocycles can accommodate various substituents on the carbon and nitrogen atoms, leading to diverse structural variations. [, , ]

Q3: What spectroscopic techniques are used to characterize 1,3-oxazinanes?

A: Researchers commonly employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction analysis to elucidate the structure and stereochemistry of 1,3-oxazinanes. NMR spectroscopy, particularly 1H and 13C NMR, provides valuable information about the connectivity and spatial arrangement of atoms within the molecule. X-ray diffraction analysis, on the other hand, helps determine the solid-state structure and confirm the relative and absolute configurations of chiral centers within the this compound ring. [, , , ]

Q4: How do the properties of 1,3-oxazinanes make them useful for various applications?

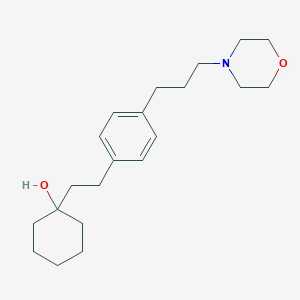

A: The reactivity of 1,3-oxazinanes makes them versatile building blocks in organic synthesis. For instance, they can undergo ring-opening reactions with nucleophiles like Reformatsky reagents, leading to valuable β-amino ester derivatives. []

Q5: Can 1,3-oxazinanes be used to synthesize other heterocycles?

A: Yes, 1,3-oxazinanes serve as precursors for synthesizing diverse heterocyclic systems. For example, they can be employed to build tricyclic structures like [, ]oxazino[3,2-d][1,4]benzoxazepines. []

Q6: Are there any applications of 1,3-oxazinanes in medicinal chemistry?

A: Indeed, certain this compound derivatives have exhibited promising antimalarial activity against Plasmodium falciparum. Notably, several compounds displayed micromolar potency without significant cytotoxicity. []

Q7: Can you provide an example of 1,3-oxazinanes in natural products?

A: 1,3-oxazinanes are found in natural products like hetiamacins, which are synthesized from amicoumacins via this compound ring formation. [] Certain alkaloids isolated from Tabernaemontana corymbosa also feature a this compound moiety. [, ]

Q8: What are the potential applications of 1,3-oxazinanes as energetic materials?

A: The compact skeleton and modifiable sites of 1,3-oxazinanes make them attractive frameworks for energetic materials. Studies have shown that nitro- and azide-substituted 1,3-oxazinanes like 3,5,5-trinitro-1,3-oxazinane (TNTON) and 5-azido-3,5-dinitro-1,3-oxazinane (ADTON) exhibit promising properties. For example, ADTON has a low glass transition temperature, making it suitable for rate-accelerating materials. Meanwhile, TNTON displays good thermal stabilities and low sensitivity to impact, indicating potential applications in melt-cast explosives. []

Q9: Have 1,3-oxazinanes been used in material science?

A: Yes, research suggests potential applications of 1,3-oxazinanes in material science. For example, a nanoporous adsorbent-catalyst incorporating an Al-Ni-Mo-O component was explored for removing sulfur compounds from gas condensate diesel fuel. Molecular modeling studies showed that the adsorbent-catalyst effectively adsorbed complex sulfur compounds, including 4,4,6-trimethyl-5-phenyl-1,3-oxazinane-2-thione, highlighting the potential of this compound derivatives in materials for fuel purification. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,3,5,6-tetramethylphenyl]-1-nitrosourea](/img/structure/B78603.png)

![(1R,5S,9s)-3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B78612.png)